molecular formula C31H50O3 B2930732 16 alpha-Hydroxytrametenolic acid CAS No. 176390-68-4

16 alpha-Hydroxytrametenolic acid

Cat. No.: B2930732
CAS No.: 176390-68-4
M. Wt: 470.738
InChI Key: OMMAWJFXJWJMOY-NBDFPHCESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16 alpha-Hydroxytrametenolic acid is a natural triterpene compound found in the fungus Poria cocos. It is known for its potential biological activities, including anti-inflammatory and anti-cancer properties. The compound has a molecular formula of C30H48O4 and a molecular weight of 472.71 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 16 alpha-Hydroxytrametenolic acid typically involves the extraction from natural sources such as Poria cocos. The extraction process includes solvent extraction followed by purification steps like column chromatography .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 16 alpha-Hydroxytrametenolic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

16 alpha-Hydroxytrametenolic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying triterpene chemistry.

    Biology: Investigated for its role in modulating biological pathways and cellular functions.

    Medicine: Explored for its potential therapeutic effects, particularly in anti-inflammatory and anti-cancer treatments.

Mechanism of Action

The mechanism of action of 16 alpha-Hydroxytrametenolic acid involves its interaction with molecular targets such as the retinoid X receptor (RXR) and the glucocorticoid receptor (GR). It acts as an agonist for these receptors, modulating pathways like the PI3K/Akt/NF-κB pathway. This modulation leads to anti-inflammatory effects and improved intestinal barrier function .

Comparison with Similar Compounds

Uniqueness: 16 alpha-Hydroxytrametenolic acid is unique due to its specific molecular structure and its potent activity as an RXR and GR agonist. This makes it a valuable compound for studying receptor-mediated pathways and developing therapeutic agents .

Properties

IUPAC Name

(2R)-2-[(3S,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-18(2)9-8-10-19(26(33)34)25-22(31)17-30(7)21-11-12-23-27(3,4)24(32)14-15-28(23,5)20(21)13-16-29(25,30)6/h9,19,22-25,31-32H,8,10-17H2,1-7H3,(H,33,34)/t19-,22-,23?,24+,25+,28-,29-,30+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHOGVFYEBRXSC-LUXVNGTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C1C(CC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.